1-Chloroisoquinoline-7-sulfonyl chloride
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Overview
Description
1-Chloroisoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅Cl₂NO₂S. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
1-Chloroisoquinoline-7-sulfonyl chloride can be synthesized through several methods. One common approach involves the chlorination of isoquinoline-7-sulfonic acid. The reaction typically requires the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction conditions often include refluxing the mixture in an inert solvent such as dichloromethane or chloroform .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
1-Chloroisoquinoline-7-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary or secondary amines.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a sulfonamide derivative .
Scientific Research Applications
1-Chloroisoquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloroisoquinoline-7-sulfonyl chloride involves its reactivity as an electrophile The chlorine atom attached to the sulfonyl group is highly reactive and can be readily displaced by nucleophilesThe molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
1-Chloroisoquinoline-7-sulfonyl chloride can be compared with other similar compounds, such as:
Isoquinoline-7-sulfonyl chloride: Lacks the chlorine atom at the 1-position, making it less reactive in certain substitution reactions.
1-Bromoisoquinoline-7-sulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
1-Chloroisoquinoline-5-sulfonyl chloride: Differing in the position of the sulfonyl chloride group, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications .
Properties
IUPAC Name |
1-chloroisoquinoline-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCARSJRZMDFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942119-65-5 |
Source
|
Record name | 1-chloroisoquinoline-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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